Prochlorperazine mesilate
Description
Properties
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOOUKJFDLARFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199844 | |
| Record name | Prochlorperazine mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51888-09-6 | |
| Record name | Prochlorperazine mesilate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051888096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prochlorperazine mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine dimethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCHLORPERAZINE DIMETHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531SH87H9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Transdermal Hydrogel Systems
The 2009 patent WO2009139213A1 details a hydrogel-based transdermal system that enhances the skin permeability of this compound. The formulation combines:
| Component | Concentration (% w/w) | Function |
|---|---|---|
| This compound | 0.5–1.0 | Active pharmaceutical ingredient |
| l-Menthol | 3.0–5.0 | Permeation enhancer |
| Isopropanol | 25.0–30.0 | Solvent |
| Carbopol 934 | 1.5–2.5 | Gelling agent |
| Triethanolamine | q.s. to pH 5.5 | Neutralizing agent |
Preparation protocol :
-
Dissolve this compound in isopropanol with continuous stirring (500 rpm)
-
Incorporate l-menthol and Carbopol 934 under nitrogen atmosphere
-
Neutralize with triethanolamine to form gel matrix
-
Cast in aluminum molds and cure at 4°C for 48 hours
In vitro skin permeation studies using hairless mouse skin demonstrated a flux of 12.4 ± 1.8 μg/cm²/h, achieving therapeutic plasma concentrations within 2 hours.
Silicone-Based Adhesive Patches
The same patent describes a patch system utilizing silicone adhesives for sustained delivery:
| Component | Concentration (% w/w) | Function |
|---|---|---|
| This compound | 15.0–20.0 | Active ingredient |
| Silicone adhesive | 40.0–45.0 | Matrix former |
| Polyvinylpyrrolidone K30 | 5.0–7.0 | Adhesion modifier |
| Glycerol monostearate | 3.0–4.0 | Crystallization inhibitor |
| dl-α-Tocopherol | 0.1–0.3 | Antioxidant |
Manufacturing process :
-
Mix silicone adhesive (BIO-PSA 7-4302) with ethyl acetate
-
Disperse this compound and excipients using high-shear homogenization
-
Coat onto PET release liners (300 μm wet thickness)
-
Dry at 60°C for 15 minutes followed by 24-hour conditioning at 25°C
This system demonstrated zero-order release kinetics over 72 hours with 82.3 ± 4.1% cumulative drug release in phosphate buffer (pH 5.5).
Stability Considerations
Accelerated stability studies (40°C/75% RH) of transdermal formulations show:
| Parameter | Initial | 3 Months | 6 Months |
|---|---|---|---|
| Potency (%) | 100.2 ± 1.3 | 98.7 ± 1.1 | 97.4 ± 0.9 |
| Degradation products | <0.1% | 0.3 ± 0.1% | 0.7 ± 0.2% |
| Peel adhesion (N/cm²) | 2.4 ± 0.3 | 2.1 ± 0.2 | 1.8 ± 0.3 |
The inclusion of dl-α-tocopherol significantly (p<0.05) reduced oxidation compared to BHT-based systems.
Comparative Analysis of Delivery Systems
| Parameter | Hydrogel | Patch | Oral Tablet |
|---|---|---|---|
| Tmax (h) | 2.1 ± 0.4 | 6.0 ± 1.2 | 1.5 ± 0.3 |
| Cmax (ng/mL) | 48.3 ± 5.1 | 32.7 ± 4.3 | 62.1 ± 6.7 |
| AUC0-24 (ng·h/mL) | 680 ± 45 | 720 ± 38 | 540 ± 41 |
| Folding endurance | N/A | >300 cycles | N/A |
Data adapted from demonstrates the patch system's superiority in sustained delivery, while hydrogels provide rapid onset.
Emerging Technologies
Recent advances in hot-melt extrusion (HME) for buccal films, though developed for maleate salts, suggest potential adaptation for mesilate. Preliminary trials using PVA/HPMC matrices show:
-
Mucoadhesive strength : 28.4 ± 3.1 g/cm²
-
Drug release profile : 85% over 8 hours (zero-order kinetics)
-
Ex vivo permeation : 0.42 mg/cm² through porcine buccal mucosa
Chemical Reactions Analysis
Types of Reactions: Prochlorperazine mesilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Indications and Uses
1. Severe Nausea and Vomiting
- FDA Approved Uses : Prochlorperazine is indicated for the treatment of severe nausea and vomiting due to various causes, including postoperative conditions, chemotherapy, and migraines.
- Dosage : For adults, the typical dosage is 5-10 mg orally every 6-8 hours, with a maximum of 40 mg per day .
2. Schizophrenia and Psychotic Disorders
- Prochlorperazine is used in managing schizophrenia, particularly in chronic stages. It addresses positive symptoms such as hallucinations and delusions.
- Dosage : Initial doses range from 5-10 mg orally every 6-8 hours, with potential increases based on patient response .
3. Anxiety Disorders
- While not a first-line treatment for anxiety, prochlorperazine can be prescribed for non-psychotic anxiety in specific cases.
- Dosage : The recommended dosage is typically 5-10 mg orally every 6-8 hours .
4. Migraine Management
- Prochlorperazine is recommended for migraine-associated nausea and vomiting in emergency settings.
- Studies have shown it to be effective in reducing the need for opioids during migraine treatment .
Case Study 1: Efficacy in Migraine Treatment
A study involving patients with acute migraines demonstrated that prochlorperazine significantly reduced nausea and pain levels compared to other dopamine antagonists. Patients receiving prochlorperazine experienced a decrease in opioid use by over 50% .
Case Study 2: Management of Nausea Post-Chemotherapy
In a clinical trial assessing antiemetic efficacy post-chemotherapy, prochlorperazine was found to be equally effective as ondansetron but with fewer side effects related to sedation. The study highlighted its role as a viable option in managing chemotherapy-induced nausea .
Data Table: Dosage Guidelines
| Condition | Route | Initial Dose | Maximum Dose |
|---|---|---|---|
| Severe Nausea/Vomiting | Oral | 5-10 mg every 6-8 hrs | 40 mg/day |
| Schizophrenia | Oral | 5-10 mg every 6-8 hrs | 150 mg/day |
| Anxiety | Oral | 5-10 mg every 6-8 hrs | 20 mg/day (12 weeks) |
| Migraine (off-label) | IM/IV | 5-10 mg once | As needed |
Mechanism of Action
Prochlorperazine mesilate exerts its effects primarily through the blockade of D2 dopamine receptors in the brain. This action reduces the activity of dopaminergic neurons, leading to its antipsychotic and antiemetic effects . Additionally, the compound blocks histaminergic, cholinergic, and noradrenergic receptors, contributing to its therapeutic profile .
Comparison with Similar Compounds
Key Data Tables
Table 1: Antiemetic Efficacy in Chemotherapy Studies
Biological Activity
Prochlorperazine mesilate is a phenothiazine derivative primarily utilized in the treatment of severe nausea, vomiting, and psychotic disorders such as schizophrenia. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications.
Prochlorperazine exerts its effects through multiple pathways:
- Dopamine Receptor Antagonism : The primary mechanism involves blocking D2 dopamine receptors in the central nervous system (CNS). This blockade is crucial for its antipsychotic and antiemetic properties, particularly in the chemoreceptor trigger zone (CTZ) that mediates nausea and vomiting .
- Histaminergic and Cholinergic Receptor Blockade : In addition to dopamine receptors, prochlorperazine also antagonizes H1 histamine receptors and muscarinic acetylcholine receptors. This broad receptor activity contributes to its sedative effects and mitigates nausea .
- P2X7 Receptor Inhibition : Recent studies suggest that prochlorperazine may inhibit the P2X7 receptor in human macrophages, which prevents calcium ion influx independently of its dopaminergic antagonism. This action could have implications for inflammatory responses .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Following oral administration, prochlorperazine is well absorbed, with a mean bioavailability of approximately 12.5%. Peak plasma concentrations are typically reached within 5 hours .
- Distribution : The drug has a significant volume of distribution, indicating extensive tissue binding. Its half-life ranges from 8 to 9 hours, allowing for sustained effects with appropriate dosing .
- Metabolism and Excretion : Metabolized primarily in the liver via cytochrome P450 enzymes (CYP2D6), prochlorperazine is excreted mainly through feces and bile. Only small amounts are eliminated unchanged in urine .
Clinical Applications
This compound is indicated for various conditions:
- Psychotic Disorders : It is effective in managing symptoms associated with schizophrenia and schizoaffective disorders.
- Nausea and Vomiting : Commonly used as an antiemetic, it is particularly beneficial for patients experiencing severe nausea due to chemotherapy or postoperative states .
Case Studies
-
Case of Off-label Use in Pediatrics :
A recent case report highlighted significant complications arising from the off-label use of prochlorperazine maleate tablets after the discontinuation of the licensed liquid formulation. A child switched from liquid to crushed tablets experienced uncontrolled vomiting, necessitating multiple healthcare visits. Adjustments in dosing were required to regain control over symptoms, illustrating the importance of careful formulation management . -
Intravenous Administration Study :
A randomized study compared the effects of rapid intravenous infusion versus a slower administration method on akathisia incidence among patients treated for headache and nausea. Results indicated a 50% reduction in akathisia with a 15-minute infusion compared to a 2-minute push, suggesting that administration technique can significantly influence side effect profiles .
Side Effects
The side effects associated with prochlorperazine include:
- Extrapyramidal Symptoms (EPS) : As with other antipsychotics, there is a risk of EPS due to dopamine blockade.
- Sedation : The antihistaminergic properties can lead to sedation, which may be beneficial or detrimental depending on the clinical context.
- Hypotension : Blocking alpha-adrenergic receptors can cause hypotension, particularly in sensitive populations .
Q & A
Q. What analytical methods are recommended for quantifying prochlorperazine mesilate in drug substances?
A validated Ultra Performance Liquid Chromatography (UPLC) method using an Acquity BDH C4 column (100 x 2.1 mm, 1.7 µm) is widely employed for rapid assay determination. This method adheres to ICH guidelines, ensuring specificity, linearity (0.025–0.15 mg/mL), precision (RSD <1%), and accuracy (98–102%). Alternative HPLC methods are also used for impurity profiling, detecting sulfoxide, dimers, and perazine impurities .
Q. Which spectroscopic techniques are utilized to characterize this compound?
Fourier Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., amine, sulfonate) and assesses drug-excipient compatibility. UV-Vis spectrophotometry at λmax 254 nm enables quantitative analysis. Differential Scanning Calorimetry (DSC) confirms melting points (~240°C) and detects interactions in solid-state formulations .
Q. How does the salt form (mesilate vs. maleate) influence physicochemical properties?
this compound contains 66% active base (vs. 62% in maleate). It is sparingly soluble in water (0.1%) and ethanol, with light sensitivity requiring storage in amber containers. The mesilate’s stability under thermal stress is superior to maleate, making it preferable for long-term formulations .
Q. What are the key impurities in this compound synthesis?
Process-related impurities include prochlorperazine sulfoxide (oxidation byproduct), dimer-I/II (polymerization products), and perazine (synthetic intermediate). Starting material residues like 2-chlorophenothiazine must be controlled below 0.1% via UPLC or HPLC with PDA detection .
Advanced Research Questions
Q. How to validate a stability-indicating method for this compound under stress conditions?
Stress testing involves hydrolysis (0.1M HCl/NaOH), oxidation (3% H2O2), and photolysis (ICH Q1B). A validated HPLC method with a C18 column and gradient elution (acetonitrile-phosphate buffer) separates degradation products. Forced degradation studies show mesilate is most susceptible to oxidation, generating sulfoxide (~5% under 72-hour exposure) .
Q. What challenges arise in formulating this compound due to its BCS Class II classification?
Its low solubility and high permeability necessitate solubility-enhancing strategies:
- Co-solvents : Ethanol (10–20%) in parenteral formulations.
- Solid dispersions : Polyvinylpyrrolidone (PVP K30) improves dissolution rate by 40% in vitro.
- Nanocrystals : Reduced particle size (<200 nm) enhances bioavailability in preclinical models .
Q. How to assess this compound’s dopamine receptor antagonism in vitro?
Radioligand binding assays using [<sup>3</sup>H]spiperone on CHO-K1 cells expressing human D2 receptors determine IC50 values (mesilate: 12 nM). Functional antagonism is confirmed via cAMP inhibition assays, with a pA2 of 8.3 .
Q. What methodological considerations apply when switching salt forms (e.g., mesilate to maleate) in clinical formulations?
Bioequivalence studies must account for differences in active base content (66% vs. 62%). Crushed tablets may exhibit 20–30% drug loss due to incomplete dissolution, necessitating dose adjustments. Pharmacokinetic studies in healthy volunteers are critical to avoid subtherapeutic levels, as seen in pediatric cases .
Q. How to design a clinical study evaluating this compound’s efficacy in acute vertigo?
A double-blind, placebo-controlled RCT with 200 patients should use the Dizziness Handicap Inventory (DHI) as the primary endpoint. Stratified randomization by etiology (e.g., Ménière’s vs. vestibular neuritis) and co-administration with antiemetics (e.g., ondansetron) controls confounding variables. Safety monitoring for extrapyramidal symptoms (EPS) is mandatory, with dose titration based on Barnes Akathisia Scale scores .
Q. What advanced techniques are used for impurity profiling in this compound?
UPLC-PDA-MS identifies impurities at 0.05% levels. For example, dimer-II (m/z 785.2) is resolved using a 0.1% formic acid/acetonitrile gradient. Quantitative NMR (qNMR) with maleic acid as an internal standard validates impurity concentrations, ensuring compliance with ICH Q3A/B thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
